molecular formula C10H8BrFO2 B13548534 (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13548534
M. Wt: 259.07 g/mol
InChI Key: UGCIWWFJQQRKOR-NKWVEPMBSA-N
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Description

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a bromine and fluorine-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of a bromofluorophenyl derivative with a cyclopropane carboxylic acid precursor under specific conditions. The reaction is often carried out in the presence of a strong base and a suitable solvent, such as dichloromethane, at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acid derivatives or alcohols.

Scientific Research Applications

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the cyclopropane ring.

    2-Bromo-4-fluorophenylacetonitrile: Contains similar substituents but has a different functional group.

    Methyl 4-bromo-3-(2,6-difluorophenyl)diazenyl benzoate: Shares the bromine and fluorine substituents but has a different core structure.

Uniqueness

The uniqueness of (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid lies in its cyclopropane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1

InChI Key

UGCIWWFJQQRKOR-NKWVEPMBSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)Br)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

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